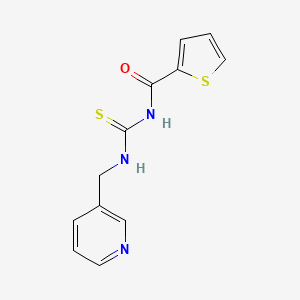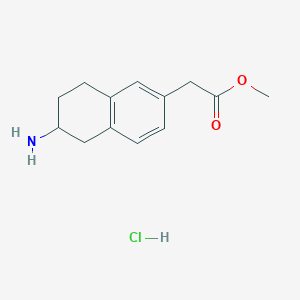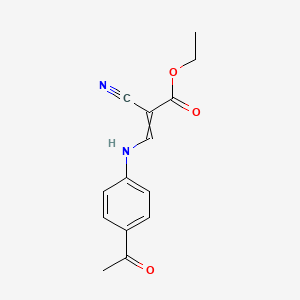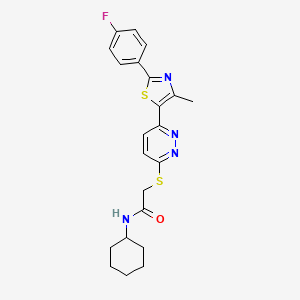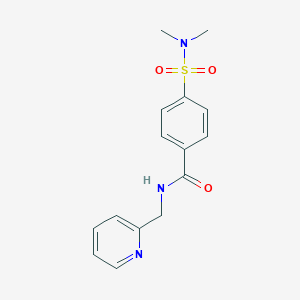
4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMSB is a small molecule that has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
科学的研究の応用
Catalytic Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
Organic Chemistry
Summary of the Application
This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Methods of Application
The researchers reported a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
Results or Outcomes
The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Metal(II) Complexes Based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
Specific Scientific Field
Inorganic Chemistry
Summary of the Application
This research focuses on the synthesis and characterization of metal(II) complexes based on a novel rigid ditopic ligand .
Methods of Application
Three metal(II) complexes formulated as M2L2(SO4)2(H2O)6·H2O (M = Ni, Co, and Cd) have been solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
Results or Outcomes
The three complexes are isostructural except for the different metal(II) ions in the structures . They all show a one-dimensional (1D) chain, in which the L ligand acts as a μ2-bridge linking two metal(II) centers .
Synthesis and Application of Trifluoromethylpyridines
Summary of the Application
This research focuses on the synthesis and application of trifluoromethylpyridines . These compounds are becoming increasingly important in the development of fluorinated organic chemicals .
Methods of Application
The specific methods of application are not detailed in the available information .
Results or Outcomes
The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Formal Anti-Markovnikov Hydromethylation of Alkenes
Summary of the Application
This research focuses on the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation .
Methods of Application
The researchers reported a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Electrocatalysis in Hydrogen Evolution Reaction from Water
Summary of the Application
This research focuses on the electrocatalysis in hydrogen evolution reaction from water .
Results or Outcomes
Among the three complexes, the Ni complex 1 and the Co complex 2 can act as the electrocatalysts for the hydrogen evolution reaction (HER) from water, and the Co complex 2 shows better electrocatalytic activity .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18(2)22(20,21)14-8-6-12(7-9-14)15(19)17-11-13-5-3-4-10-16-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZYHLAFYNYDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

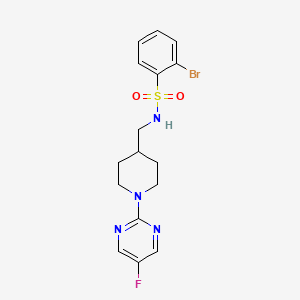
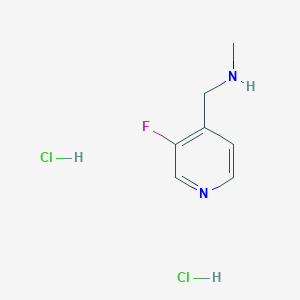
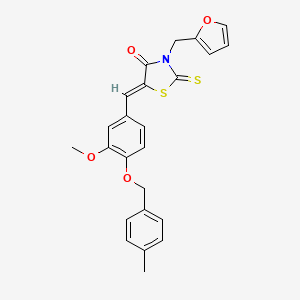
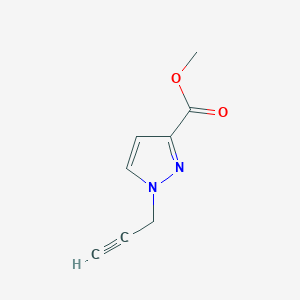
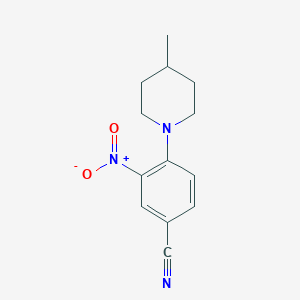
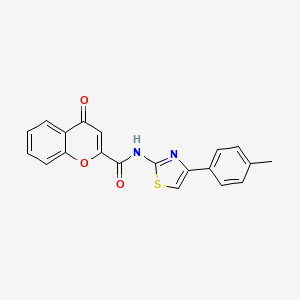
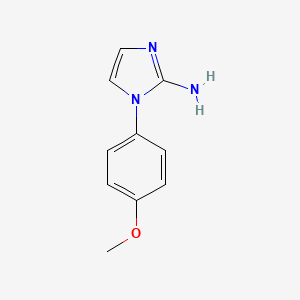
![2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid](/img/structure/B2597184.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2597185.png)
